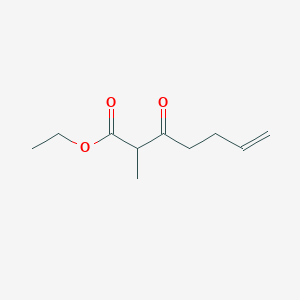

Ethyl 2-methyl-3-oxohept-6-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-3-oxohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-6-7-9(11)8(3)10(12)13-5-2/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHQSBOCWOGKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449596 | |

| Record name | Ethyl 2-methyl-3-oxohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87027-59-6 | |

| Record name | Ethyl 2-methyl-3-oxohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methyl-3-oxohept-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Ethyl 2 Methyl 3 Oxohept 6 Enoate

Established Synthetic Routes to Ethyl 2-methyl-3-oxohept-6-enoate

A primary and well-established method for synthesizing this compound is through the alkylation of an enolate derived from Ethyl 2-methyl-3-oxobutanoate. researchgate.nettcd.ie This reaction involves the formation of a new carbon-carbon bond at the α-position of the β-keto ester. fiveable.me

Base-Mediated Alkylation of Ethyl 2-methyl-3-oxobutanoate

The core of this synthetic approach is the deprotonation of Ethyl 2-methyl-3-oxobutanoate at the carbon alpha to both the ketone and ester functionalities, creating a nucleophilic enolate. tcd.ie This enolate then undergoes a substitution reaction with an appropriate electrophile, in this case, an allyl halide, to yield the target molecule. researchgate.netfiveable.me

Enolate Formation via Sodium Hydride Activation

Sodium hydride (NaH) is a strong, non-nucleophilic base frequently used to generate enolates from β-dicarbonyl compounds like Ethyl 2-methyl-3-oxobutanoate. organic-chemistry.orgquimicaorganica.org The reaction involves the irreversible deprotonation of the α-carbon, effectively producing the sodium enolate in a quantitative manner. quimicaorganica.orgyoutube.com The use of a strong base like NaH ensures that the equilibrium lies far to the side of the enolate, maximizing its concentration for the subsequent alkylation step. organic-chemistry.org The reactivity of NaH can be influenced by its preparation and purification methods. quimicaorganica.org In some protocols, its efficacy is enhanced by solvothermal treatment with sodium iodide (NaI) or lithium iodide (LiI). researchgate.net

Sequential Deprotonation Utilizing n-Butyllithium

While strong bases like sodium hydride are effective, other powerful bases such as n-butyllithium (n-BuLi) can also be employed for enolate formation. orgsyn.org The use of n-BuLi, a significantly stronger base than alkoxides, is less common for simple ketone deprotonation due to its high reactivity but can be advantageous in specific contexts. bham.ac.uk In some procedures, sequential deprotonation might be considered to generate a more reactive or specific enolate. For instance, an initial deprotonation with NaH could be followed by the addition of n-BuLi. This could potentially form a dianion or, through transmetalation, convert the sodium enolate to a more reactive lithium enolate. The choice of base and the sequence of their addition are critical for controlling the regioselectivity and reactivity of the enolate. fiveable.me

Stereoelectronic Control in Allylic Alkylation with Allyl Bromide

The alkylation of the enolate with allyl bromide is an SN2 reaction where the enolate acts as the nucleophile. The reaction is subject to stereoelectronic effects, which dictate the preferred geometry of the transition state. arkat-usa.org The approach of the π-allyl system to the enolate face often proceeds through a chair-like transition state to minimize steric interactions. arkat-usa.org While this specific reaction on an acyclic substrate may not have major stereocenters to control, the principles of maximizing orbital overlap between the enolate's highest occupied molecular orbital (HOMO) and the C-Br σ* lowest unoccupied molecular orbital (LUMO) of allyl bromide govern the reaction pathway. documentsdelivered.comacs.org Palladium-catalyzed allylic alkylations, for example, are known to be under stereoelectronic control, favoring axial attack on cyclohexanone (B45756) systems. arkat-usa.org

Optimization of Solvent Systems: Anhydrous Tetrahydrofuran (B95107) Conditions

The choice of solvent is crucial for successful enolate alkylation. fiveable.me Anhydrous tetrahydrofuran (THF) is a commonly used solvent for these reactions. sigmaaldrich.comubc.ca As a polar aprotic solvent, THF effectively solvates the metal cation (e.g., Na⁺ or Li⁺) of the enolate, which reduces ion-pairing and increases the nucleophilicity of the enolate anion. ubc.ca The term "naked" enolate is sometimes used to describe this state, where the enolate is more exposed and reactive. ubc.ca It is imperative that the THF is anhydrous, as any trace of water would protonate the highly basic enolates and strong bases like NaH or n-BuLi, quenching the reaction. sigmaaldrich.com The degree of enolate aggregation, and thus its reactivity, is influenced by the solvent; weakly coordinating solvents like THF can lead to enolate aggregates, such as tetramers. ubc.ca

Table 1: Summary of Reagents and Conditions for Alkylation | Step | Reagent | Solvent | Key Considerations | | :--- | :--- | :--- | :--- | | Enolate Formation | Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) | Anhydrous Tetrahydrofuran (THF) | Strong, non-nucleophilic base ensures complete deprotonation. organic-chemistry.orgquimicaorganica.org | | Alkylation | Allyl Bromide | Anhydrous Tetrahydrofuran (THF) | SN2 reaction with stereoelectronic control. arkat-usa.org | | Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic solvent solvates the cation, increasing enolate reactivity. ubc.ca |

Alternative Synthetic Approaches to β-Keto Esters with Terminal Alkenes

Beyond the direct alkylation of Ethyl 2-methyl-3-oxobutanoate, other synthetic methodologies can be employed to generate β-keto esters that feature a terminal alkene.

Claisen Condensation: This is a fundamental reaction that forms β-keto esters by joining two ester molecules. libretexts.orglibretexts.orgmasterorganicchemistry.com A "crossed" Claisen condensation, involving two different esters, can be synthetically useful if one of the esters lacks α-hydrogens, preventing it from self-condensing. organic-chemistry.orglibretexts.org For instance, an ester enolate could react with an ester that already contains a terminal alkene moiety. The reaction is typically driven to completion by the deprotonation of the newly formed, more acidic β-keto ester. masterorganicchemistry.comntu.edu.sg

Acylation of Enamines (Stork Enamine Synthesis): Ketones can be converted into more nucleophilic enamines by reacting them with a secondary amine. jove.com These enamines can then be acylated. jove.com To synthesize a structure like this compound, one could envision reacting an enamine derived from a ketone containing a terminal alkene with an appropriate acylating agent, followed by hydrolysis. jove.comresearchgate.net

Palladium-Catalyzed Reactions: Modern organometallic chemistry offers powerful tools. Palladium-catalyzed reactions of allyl β-keto carboxylates can proceed through decarboxylation to form π-allylpalladium enolates. nih.gov These intermediates can then undergo various transformations. While this is often used to form α-allyl ketones, the versatility of palladium chemistry provides potential routes to complex β-keto esters. nih.govnih.gov

Other Acylation Methods: Various other methods exist for producing β-keto esters. These include the acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals with acid chlorides, often catalyzed by Lewis acids. organic-chemistry.orgorganic-chemistry.org Additionally, the reaction of magnesium enolates derived from substituted malonic acid half oxyesters with acyl donors can yield functionalized β-keto esters. organic-chemistry.org

Table 2: Comparison of Alternative Synthetic Routes

| Method | Key Reactants | Key Intermediate | General Description |

|---|---|---|---|

| Claisen Condensation | Two different esters | Ester enolate | Carbon-carbon bond formation between two esters to form a β-keto ester. libretexts.orgmasterorganicchemistry.com |

| Stork Enamine Synthesis | Ketone, secondary amine, acyl halide | Enamine | Acylation of a nucleophilic enamine intermediate followed by hydrolysis. jove.comresearchgate.net |

| Palladium-Catalyzed Decarboxylative Allylation | Allyl β-keto carboxylate, Pd(0) catalyst | π-Allylpalladium enolate | Decarboxylation of an allylic ester generates a palladium enolate which can undergo further reaction. nih.gov |

Catalytic Methodologies for the Formation of this compound

The introduction of the allyl group onto the ethyl 2-methyl-3-oxobutanoate backbone is a key transformation that can be achieved through various catalytic methods. Both transition metal catalysis and organocatalysis offer powerful tools to facilitate this reaction, often with high levels of efficiency and stereochemical control.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and iridium, has become a cornerstone for allylic alkylation reactions. These methods typically involve the reaction of a metal complex with an allylic electrophile to form a π-allylmetal intermediate, which is then attacked by a nucleophile, in this case, the enolate of ethyl 2-methylacetoacetate (B1246266).

Palladium-catalyzed allylic alkylation is a widely studied and versatile method for the formation of carbon-carbon bonds. nih.govnih.gov In the context of synthesizing this compound, this would involve the reaction of the enolate of ethyl 2-methylacetoacetate with an allylating agent, such as allyl carbonate or allyl bromide, in the presence of a palladium(0) catalyst. The catalytic cycle generates a palladium enolate, which can then undergo reductive elimination to yield the α-allylated product. nih.gov The choice of ligands for the palladium catalyst is critical in controlling the regioselectivity and stereoselectivity of the reaction.

More recently, iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful tool for the synthesis of chiral molecules. caltech.edu For the synthesis of this compound, an iridium catalyst in concert with N-aryl-phosphoramidite ligands can be employed to achieve high regio-, diastereo-, and enantioselectivity. This methodology is particularly advantageous for creating vicinal tertiary and all-carbon quaternary stereocenters. caltech.edu

Another relevant transition metal-catalyzed approach is the indium(III) triflate-catalyzed addition of active methylene (B1212753) compounds to alkynes. orgsyn.org While this method would lead to a different regioisomer, the principles of using a Lewis acidic metal to activate the substrate are pertinent. A detailed experimental procedure for a related synthesis of ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate highlights the practical aspects of such reactions, including reaction setup and purification. orgsyn.org

Table 1: Comparison of Transition Metal Catalysts for a Model Allylic Alkylation Reaction

| Catalyst System | Typical Substrates | Key Advantages |

| Pd(0) / Ligand | Allyl carbonates, allyl halides | Well-established, versatile, good yields |

| Ir / N-aryl-phosphoramidite | Allyl carbonates | High regio-, diastereo-, and enantioselectivity |

| In(OTf)₃ | Alkynes | Can be run neat, good for certain isomers |

Organocatalytic Strategies for Enhanced Efficiency

Organocatalysis offers a complementary, metal-free approach to the synthesis of this compound. These methods often rely on the use of small organic molecules to activate the substrates and control the stereochemical outcome of the reaction. For the allylic alkylation of β-keto esters, chiral amine catalysts, such as β-isocupreidine (β-ICD), have proven to be highly effective. rsc.orgresearchgate.net

The organocatalytic enantioselective allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates with β-keto esters is a notable example. rsc.orgresearchgate.net This strategy can produce compounds with adjacent quaternary and tertiary carbon centers in good yields and with high diastereoselectivity and enantioselectivity. The use of organocatalysts is particularly attractive due to their lower toxicity, ready availability, and operational simplicity compared to many transition metal systems. The field of organocatalyzed transformations of β-ketoesters has expanded significantly, providing a plethora of catalysts for stereoselective constructions. acs.org

Optimization of Reaction Parameters for Controlled Synthesis of this compound

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. These include temperature, the concentration of reactants and catalysts, and the methods used for enolate generation and subsequent alkylation.

Temperature and Concentration Effects on Reaction Kinetics

Temperature and catalyst loading are critical variables that can significantly influence the rate and outcome of the synthesis. In a related indium-catalyzed reaction, a catalyst loading of 0.05 mol% required a high temperature of 140 °C to proceed efficiently. orgsyn.org However, increasing the catalyst concentration to 20 mol% allowed the reaction to occur at room temperature. orgsyn.org This demonstrates a common trade-off between catalyst loading and reaction temperature.

Optimization studies for iridium-catalyzed allylic alkylations have shown that screening different bases, solvents, and temperatures is crucial for maximizing yield and selectivity. caltech.edu For instance, the use of lithium tert-butoxide as a base at a specific temperature was found to be optimal for achieving a high product ratio and stereoselectivity in a model system. caltech.edu

Table 2: Illustrative Optimization of Reaction Conditions for a Model Iridium-Catalyzed Allylic Alkylation

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | NaH | THF | 23 | 85 | 10:1 | 97 |

| 2 | K₂CO₃ | Toluene | 50 | 70 | 5:1 | 85 |

| 3 | LiOt-Bu | THF | 0 | 92 | >20:1 | 98 |

This table is illustrative and based on data from similar reactions. caltech.edu

Regioselective Control in Enolate Formation and Alkylation

A fundamental challenge in the synthesis of this compound is achieving regioselective alkylation at the α-carbon. The starting material, ethyl 2-methylacetoacetate, possesses two enolizable protons, but the methylene protons of the ethyl ester are significantly less acidic. The acetoacetic ester synthesis is a classic method that relies on the higher acidity of the α-protons of the β-keto ester to ensure selective deprotonation and subsequent alkylation at this position. askthenerd.comuomustansiriyah.edu.iqwordpress.com

The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed, although for ethyl acetoacetate (B1235776) derivatives, alkylation at the α-carbon is generally favored. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can ensure complete and rapid enolate formation prior to the addition of the allylating agent.

In transition metal-catalyzed reactions, the regioselectivity of the nucleophilic attack on the π-allylmetal intermediate is a key consideration. The nature of the metal, the ligands, and the substrate all influence whether the attack occurs at the more or less substituted end of the allyl moiety. In iridium-catalyzed reactions, for example, branched products are often favored. caltech.edu Careful tuning of the catalyst system can lead to excellent control over the branched-to-linear product ratio. caltech.edu

Isolation and Purification Techniques for Synthetic Intermediates

The purification of the starting materials and the final product is essential for obtaining high-purity this compound. For instance, commercial ethyl 2-methyl-3-oxobutanoate may require purification by silica (B1680970) gel flash column chromatography to remove impurities. orgsyn.org

Following the reaction, the product is typically isolated through an aqueous workup to remove inorganic salts and water-soluble byproducts. The crude product can then be purified by distillation under reduced pressure. orgsyn.org This technique is effective for separating the desired product from less volatile impurities and unreacted starting materials. For a similar compound, distillation at 150-160 °C under a vacuum of 1.0-1.5 mmHg yielded a product with greater than 99.9% purity. orgsyn.org Flash chromatography is another common and powerful technique for the purification of such compounds. nih.gov

Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Methyl 3 Oxohept 6 Enoate

Detailed Mechanistic Investigation of Carbon-Carbon Bond Formation

The presence of two carbonyl groups significantly increases the acidity of the α-hydrogen (the hydrogen on the carbon between the two carbonyls), facilitating the formation of a resonance-stabilized enolate ion. masterorganicchemistry.compressbooks.pub This enolate is a potent nucleophile and plays a central role in the formation of new carbon-carbon bonds. masterorganicchemistry.com

Enolate Alkylation Pathways and Transition State Analysis

The enolate of ethyl 2-methyl-3-oxohept-6-enoate can readily participate in alkylation reactions with alkyl halides. This reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pressbooks.publibretexts.org The reaction is most efficient with primary and methyl halides, as secondary and tertiary halides are more prone to undergoing competing elimination reactions. lumenlearning.com

The stereochemical outcome of these reactions can often be rationalized by considering the transition state geometry. For instance, in aldol (B89426) reactions involving lithium enolates of methyl ketones, experimental evidence suggests the involvement of chair-like transition states. acs.org Computational modeling can also provide insights into the rotational energy barriers and configurational stability of the products. acs.org

Role of Counterions and Aggregation States of Organometallic Reagents

The nature of the counterion associated with the enolate can significantly influence its reactivity and the outcome of alkylation reactions. Studies have shown that the electron density on the α-carbon of the enolate changes with different alkali metal counterions, which in turn affects the ratio of C-alkylation to O-alkylation. mdpi.com This is largely attributed to the formation of ion-pair aggregates in solution. mdpi.com For example, lithium enolates have been observed to exist as solvated tetramers, which favor C-alkylation. mdpi.com

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles used in carbon-carbon bond formation. msu.edu However, their reactivity with α,β-unsaturated carbonyl compounds like this compound can lead to either 1,2-addition (at the carbonyl carbon) or 1,4-addition (conjugate addition at the β-carbon). libretexts.org The choice between these two pathways is influenced by factors such as the nature of the organometallic reagent and the reaction conditions. libretexts.org Gilman reagents (lithium dialkylcuprates) are known to favor 1,4-addition. libretexts.org

Reactivity of the Keto-Ester Moiety

The keto and ester functionalities of this compound are both susceptible to nucleophilic attack, leading to a variety of transformations.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and can be attacked by a wide range of nucleophiles. For example, reduction with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol. The addition of organometallic reagents can lead to the formation of tertiary alcohols.

In the context of α-keto esters, zinc-catalyzed addition of terminal alkynes has been shown to produce tertiary propargylic alcohols. researchgate.net Furthermore, dynamic kinetic asymmetric transformations of related β-halo-α-keto esters have been achieved using chiral N,N'-dioxide-nickel(II) complexes in carbonyl-ene reactions, yielding β-halo-α-hydroxy esters with high stereoselectivity. rsc.org

Transesterification and Hydrolysis Reactions of the Ester Functionality

The ester group can undergo transesterification in the presence of an alcohol under either acidic or basic conditions. masterorganicchemistry.com This reaction involves the exchange of the ethyl group for the alkyl group of the alcohol. masterorganicchemistry.com Under basic conditions, the mechanism proceeds through a nucleophilic addition-elimination pathway. masterorganicchemistry.com

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved by treatment with aqueous acid or base. pressbooks.publibretexts.org Base-mediated hydrolysis is typically followed by an acidic workup to protonate the resulting carboxylate salt.

Transformations Involving the Terminal Alkene Moiety

The terminal double bond in this compound offers another site for chemical modification. It can undergo a variety of addition reactions characteristic of alkenes. For example, catalytic hydrogenation would saturate the double bond to yield ethyl 2-methyl-3-oxoheptanoate. Halogenation with reagents like bromine would result in the formation of a dibromoalkane.

Furthermore, the terminal alkene can be a substrate for more complex transformations. For instance, rhodium(I)-catalyzed methylenation using trimethylsilyldiazomethane (B103560) can convert the ketone functionality into a terminal alkene, offering a route to diene synthesis. acs.org Palladium-catalyzed reactions of related allyl β-keto esters can lead to a variety of products, including α,β-unsaturated ketones and α-methylene ketones, through processes like β-hydrogen elimination. nih.gov

Electrophilic Additions to the Carbon-Carbon Double Bond

The terminal carbon-carbon double bond in this compound is susceptible to electrophilic attack. The general mechanism involves the addition of an electrophile (E+) to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu-). The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon (C-7) and the nucleophile adds to the more substituted carbon (C-6), leading to the formation of a more stable secondary carbocation at the C-6 position.

Common electrophilic addition reactions applicable to this substrate include hydrohalogenation, hydration, and halogenation. For instance, reaction with hydrogen halides (H-X) would be expected to yield a 6-halo-2-methyl-3-oxoheptanoate. Acid-catalyzed hydration would similarly lead to the corresponding 6-hydroxy derivative.

| Reaction | Reagents | Expected Major Product |

| Hydrohalogenation | H-X (e.g., HBr, HCl) | Ethyl 6-halo-2-methyl-3-oxoheptanoate |

| Hydration | H₂O, H⁺ catalyst | Ethyl 6-hydroxy-2-methyl-3-oxoheptanoate |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Ethyl 6,7-dihalo-2-methyl-3-oxoheptanoate |

Cycloaddition Reactions and Pericyclic Processes

The carbon-carbon double bond in this compound can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems. One of the most common examples is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene acts as a dienophile. In the presence of a suitable diene, a cyclohexene (B86901) ring can be formed.

Another important class of reactions is [2+2] cycloaddition, often photochemically induced, which would lead to the formation of a cyclobutane (B1203170) ring. Furthermore, 1,3-dipolar cycloadditions with dipoles such as azides or nitrile oxides can be employed to construct five-membered heterocyclic rings.

Pericyclic reactions, such as the ene reaction, are also plausible. In an intramolecular ene reaction, the terminal alkene could react with the enol form of the β-keto ester, leading to the formation of a five- or six-membered ring, depending on the reaction conditions and the conformation of the substrate.

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. nih.gov While there are no specific reports on the olefin metathesis of this compound, its terminal alkene functionality makes it a suitable substrate for such transformations. Ring-closing metathesis (RCM) is not applicable due to the lack of a second alkene in the appropriate position. However, cross-metathesis with other olefins, catalyzed by Grubbs' or Schrock's catalysts, could be used to introduce a variety of substituents at the terminus of the side chain. nih.gov

Cross-coupling reactions, another cornerstone of modern organic synthesis, could also be envisioned. For this to occur, the terminal alkene would first need to be converted into a suitable coupling partner, for example, by hydroboration-oxidation to an alcohol, followed by conversion to a halide or triflate. This would then enable Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Intramolecular Cyclization and Rearrangement Reactions

The presence of both a nucleophilic enolate (or enol) and an electrophilic alkene within the same molecule allows for a variety of intramolecular cyclization reactions. These reactions are particularly valuable for the synthesis of complex cyclic and polycyclic frameworks.

Accessing Polycyclic Frameworks via Remote Alkene Reactivity

A significant application of the reactivity of molecules like this compound is in the synthesis of bicyclic compounds. For instance, this compound has been utilized as a starting material in the synthesis of bicyclic γ-amino acid derivatives. google.comgoogleapis.comgoogleapis.comgoogle.com The synthesis of this compound itself has been reported via the alkylation of ethyl 2-methyl-3-oxobutanoate with allyl bromide. google.comuclouvain.be

The general strategy involves an intramolecular reaction where the enolate of the β-keto ester attacks the terminal alkene. This type of reaction can be promoted by various reagents and conditions. For example, intramolecular cyclopropanation of unsaturated β-keto esters has been achieved using iodine and a Lewis acid, leading to the formation of fused cyclopropane (B1198618) β-keto esters in a stereospecific manner. nih.gov

In the context of the synthesis of bicyclic γ-amino acid derivatives, this compound can undergo a sequence of reactions that might involve an initial intramolecular cyclization to form a bicyclic intermediate, which is then further elaborated to the final target molecule. google.comgoogleapis.comgoogleapis.comgoogle.com This highlights the utility of the remote alkene as a handle to construct complex polycyclic systems.

| Reaction Type | Key Transformation | Resulting Framework |

| Intramolecular Alkylation | Enolate attack on the terminal alkene | Cyclopentane (B165970) or cyclohexane (B81311) ring fused to the main chain |

| Intramolecular Cyclopropanation | Reaction with a carbene or carbenoid equivalent | Fused cyclopropane ring |

| Tandem Cyclization | Multi-step one-pot reaction sequence | Bicyclic and polycyclic systems |

Ethyl 2 Methyl 3 Oxohept 6 Enoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Bicyclic γ-Amino Acid Derivatives

While direct literature precedence for the use of ethyl 2-methyl-3-oxohept-6-enoate in the synthesis of bicyclic γ-amino acid derivatives is not extensively documented, its chemical structure suggests a plausible pathway for such transformations. The synthesis of γ-amino acids and their derivatives is of great interest due to their presence in numerous biologically active molecules. The general strategy would involve the transformation of the β-keto ester and the terminal alkene into a cyclic amino acid structure.

The inherent reactivity of this compound makes it a candidate for the construction of complex polycyclic scaffolds. The β-keto ester can be readily converted into an enolate, which can participate in various carbon-carbon bond-forming reactions. aklectures.com Furthermore, the terminal alkene offers a handle for cyclization reactions.

One potential approach involves an initial intramolecular reaction, such as a ring-closing metathesis (RCM), to form a cyclic β-keto ester. wikipedia.orgmdpi.com Subsequent functionalization and annulation reactions could then be employed to build additional rings, leading to complex polycyclic systems. For instance, a benzyne (B1209423) insertion into the β-keto ester of a polycyclic system has been shown to create a [6.8.6]-tricyclic framework, demonstrating the utility of this functional group in scaffold elaboration. nih.gov

The functional groups present in this compound are amenable to transformations that can lead to the synthesis of chemically relevant ligand structures. For example, β-keto esters have been utilized as ligands in copper(I)-catalyzed coupling reactions, facilitating the formation of C-N, C-O, and C-S bonds. capes.gov.br This suggests that this compound could potentially be used to synthesize a variety of ligands for catalysis or coordination chemistry. The terminal alkene could also be functionalized to introduce additional coordinating groups.

Utility in the Total Synthesis of Natural Products

The Claisen condensation, a fundamental reaction for the formation of β-keto esters, is a key step in the synthesis of numerous natural products, including terpenes and steroids. numberanalytics.comresearchgate.net As a derivative of such a reaction, this compound represents a valuable chiral building block that could be incorporated into the total synthesis of complex natural products. Its bifunctional nature allows for sequential or tandem reactions to construct intricate molecular frameworks. For example, the γ-keto-α,β-unsaturated ester motif, which can be derived from related structures, is a key intermediate in the synthesis of various medicinally important compounds. acs.org

Application in the Construction of Diverse Organic Molecules

The reactivity of this compound lends itself to the construction of a wide range of organic molecules. The β-keto ester functionality can undergo alkylation, hydrolysis, and decarboxylation to produce more complex ketones. aklectures.com The terminal alkene can participate in various addition and cycloaddition reactions.

One powerful transformation is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.orgthieme-connect.deorganic-chemistry.org The terminal alkene of this compound makes it a suitable substrate for this reaction, providing a pathway to complex polycyclic structures. Additionally, Michael addition reactions, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system, represent another avenue for elaboration. wikipedia.orgmasterorganicchemistry.comyoutube.comresearchgate.net Although the terminal alkene in this compound is not conjugated to the keto-ester, it can be isomerized or functionalized to create a suitable Michael acceptor.

Strategic Use in Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug development. drugdiscoverychemistry.comnih.govrsc.org This method involves screening small, low-complexity molecules (fragments) that bind to a biological target. This compound, with its defined structure and multiple functional groups, could serve as a valuable fragment or be used to synthesize a library of fragments for FBDD campaigns. nih.gov The keto-ester and alkene moieties provide opportunities for linkage to other fragments or for modification to optimize binding affinity and physicochemical properties.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Methyl 3 Oxohept 6 Enoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 2-methyl-3-oxohept-6-enoate, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments.

¹H NMR for Proton Connectivity and Multiplicity

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for this compound would be analyzed based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~3.5 | Quartet |

| H-4 | ~2.6 | Triplet |

| H-5 | ~2.4 | Quartet |

| H-6 | ~5.8 | Multiplet |

| H-7 | ~5.0 | Multiplet |

| -OCH₂CH₃ | ~4.2 | Quartet |

| -OCH₂CH₃ | ~1.3 | Triplet |

Note: These are predicted values and may vary in an experimental setting.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of ester and ketone carbonyls, an alkene, and aliphatic carbons would result in a distinct set of signals at characteristic chemical shifts.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (Ester C=O) | ~170 |

| C-2 | ~50 |

| C-3 (Ketone C=O) | ~200 |

| C-4 | ~45 |

| C-5 | ~30 |

| C-6 | ~135 |

| C-7 | ~118 |

| -OCH₂CH₃ | ~61 |

| -OCH₂CH₃ | ~14 |

Note: These are predicted values and may vary in an experimental setting.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structure Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity between adjacent protons, such as between H-4 and H-5, and within the ethyl and allyl groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the fragments, for example, showing a correlation from the H-2 proton to the ester carbonyl (C-1) and the ketone carbonyl (C-3), and from the H-4 protons to C-3 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be important for determining the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a chemical formula of C₁₀H₁₆O₃, the expected exact mass would be calculated. This high-precision measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 185.1172 |

Note: These values are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl, Alkene, Ester)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be expected to show distinct absorption bands for the ester carbonyl, the ketone carbonyl, the carbon-carbon double bond, and the carbon-oxygen single bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1740 |

| C=O (Ketone) | ~1715 |

| C=C (Alkene) | ~1640 |

Note: The exact positions of these bands can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method is particularly insightful due to the presence of a conjugated system arising from keto-enol tautomerism. The β-keto ester functionality can exist in equilibrium between the keto form and the enol form. The enol form creates a conjugated system involving the C=C double bond and the C=O group of the ester.

The electronic transitions observed in the UV-Vis spectrum of such compounds are primarily of two types: π → π* and n → π* transitions. youtube.com The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are of lower intensity (small ε) and occur at longer wavelengths; these involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. cutm.ac.in

Table 1: Representative UV-Vis Absorption Data for a Typical β-Keto Ester in the Enol Form

| Transition | Representative λmax (nm) | Representative Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π | ~245 | ~10,000 - 15,000 |

| n → π | ~310 | ~50 - 100 |

Note: The data in this table is illustrative and represents typical values for β-keto esters, not experimentally determined values for this compound.

The position and intensity of these absorption bands can provide valuable information about the electronic structure and the extent of conjugation in the molecule. Factors such as substitution on the carbon backbone and the choice of solvent can influence the keto-enol equilibrium and, consequently, the observed UV-Vis spectrum. uclouvain.be

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

For a β-keto ester like this compound, X-ray crystallography could definitively establish whether the molecule exists in the keto or enol form in the solid state. It would also reveal the specific stereochemistry at the chiral center (C2) and the conformation of the heptenoate chain.

The search of scientific literature did not yield any specific reports on the X-ray crystallographic analysis of this compound or its crystalline derivatives. However, crystallographic studies on other β-keto esters have been reported, confirming their structural features. nih.gov If a crystalline derivative of this compound were to be synthesized and analyzed, the resulting data would be presented in a crystallographic information file (CIF), which contains a wealth of structural parameters. An illustrative table of the kind of data that would be obtained is provided below.

Table 2: Illustrative Crystallographic Data Parameters for a Hypothetical Crystalline Derivative of this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 95.67 |

| Volume (Å3) | 1345.6 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.15 |

| R-factor (%) | 4.5 |

Note: The data in this table is purely illustrative and does not represent experimentally determined values for this compound or its derivatives.

Such data would provide conclusive evidence of the solid-state structure, including the planarity of any conjugated systems and the nature of any intermolecular interactions, such as hydrogen bonding, which might influence the crystal packing.

Computational Chemistry and Theoretical Studies of Ethyl 2 Methyl 3 Oxohept 6 Enoate

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of Ethyl 2-methyl-3-oxohept-6-enoate. The distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its chemical behavior.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide a detailed picture of the molecular orbitals. acs.org For a molecule like this compound, the HOMO is typically expected to be localized on the enolate moiety in its deprotonated form or on the C=C and oxygen lone pairs in its enol tautomer, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the carbonyl groups, specifically the antibonding π* orbitals, marking them as the sites for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.comnih.gov For β-keto esters, this gap is influenced by factors such as conjugation and the presence of electron-withdrawing or -donating groups. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies and Properties of this compound (Keto form) calculated at the B3LYP/6-31G(d) level of theory.

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.60 | Indicator of chemical reactivity and kinetic stability. aimspress.comnih.gov |

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id For this compound, the ESP map would show negative potential (red/yellow regions) around the carbonyl oxygens, indicating their nucleophilic character, and positive potential (blue regions) around the acidic α-hydrogen and the hydrogens of the ethyl group, highlighting potential sites for electrophilic interaction. researchgate.netresearchgate.netyoutube.com

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for investigating molecules of the size of this compound. researchgate.net DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. youtube.com

A key aspect of β-keto esters is keto-enol tautomerism, an equilibrium between the keto form and the enol form. fiveable.me DFT calculations are particularly effective in predicting the relative stabilities of these tautomers. researchgate.netorientjchem.org For most simple β-keto esters, the keto form is generally more stable. orientjchem.org However, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. The relative energy difference is also highly dependent on the solvent. orientjchem.orgresearchgate.net

Table 2: Hypothetical DFT-Calculated Relative Energies of Tautomers of this compound.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water | Description |

|---|---|---|---|

| Keto | 0.00 | 0.00 | Reference structure. Generally more stable in polar solvents. orientjchem.org |

| (Z)-Enol | +2.5 | +4.0 | Potentially stabilized by an intramolecular hydrogen bond. |

| (E)-Enol | +4.8 | +5.5 | Generally less stable than the (Z)-enol. |

DFT can also be used to calculate reactivity descriptors such as global hardness, softness, and electrophilicity index, which provide quantitative measures of the molecule's reactivity. These parameters are derived from the HOMO and LUMO energies and help in predicting how the molecule will interact with other chemical species.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Steps

The synthesis of this compound likely involves reactions such as a Claisen condensation or similar C-C bond-forming reactions. masterorganicchemistry.com DFT is a powerful tool for modeling these reaction pathways, allowing for the identification of intermediates and the characterization of transition states. youtube.com

By mapping the potential energy surface of a reaction, chemists can determine the activation energy barriers for each step. joaquinbarroso.com The activation energy is the energy difference between the reactants and the transition state and is a key factor in determining the reaction rate. nih.gov For instance, in a Claisen condensation, DFT could be used to model the deprotonation of an ester to form an enolate, the nucleophilic attack of the enolate on another ester molecule, and the subsequent elimination of an alkoxide group. masterorganicchemistry.com

Table 3: Hypothetical Activation Energy Barriers for a Key Step in a Plausible Synthesis of this compound (e.g., Enolate attack).

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| Nucleophilic attack of enolate on carbonyl | TS1 | 15-20 | This step involves the formation of a new C-C bond and is often rate-determining. nih.gov |

| Alkoxide elimination | TS2 | 5-10 | This step leads to the regeneration of the carbonyl group. |

Characterizing the geometry of the transition state provides crucial insights into the reaction mechanism. For example, the bond lengths and angles in the transition state can reveal which bonds are being formed and which are being broken.

Conformational Analysis and Energy Landscapes of Stereoisomers

This compound has several rotatable bonds, leading to a complex conformational landscape. acs.orgmsu.eduwustl.edu Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. nih.govsemanticscholar.org This is crucial as the reactivity and spectroscopic properties of the molecule can be an average over several populated conformations.

The rotation around the C2-C3 bond, the C-C bonds in the ethyl group, and the heptenyl chain will give rise to various staggered and eclipsed conformations. msu.edu The relative energies of these conformers are determined by a combination of steric hindrance and electronic effects like hyperconjugation. msu.edu

Table 4: Hypothetical Relative Energies of Key Conformers of this compound.

| Dihedral Angle (C2-C3-C4-C5) | Conformation | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| ~60° | Gauche | 0.0 | A stable, low-energy conformation. |

| ~180° | Anti | +0.5 | Another stable conformation, slightly higher in energy due to specific interactions. |

| ~0° | Eclipsed | +4.0 | A high-energy, unstable conformation representing a rotational barrier. nih.govumn.edu |

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers, (R)- and (S)-. While these enantiomers have identical ground-state energies in an achiral environment, their interaction with other chiral molecules will differ. Computational methods can be used to model these interactions.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are excellent for understanding static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can provide insights into its behavior in different solvents. researchgate.net The choice of solvent can significantly influence the conformational equilibrium and the keto-enol tautomerism. orientjchem.org MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic picture than implicit solvent models. nih.govresearchgate.net

MD simulations are based on force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com Developing accurate force field parameters for a specific molecule is a critical step. mdpi.com

Table 5: Hypothetical Force Field Parameters for Key Atom Types in this compound for use in an AMBER-type force field.

| Parameter Type | Atom Types | Value | Description |

|---|---|---|---|

| Bond Stretching (kb) | C=O | 570 kcal mol-1 Å-2 | Force constant for the carbonyl bond. |

| Angle Bending (kθ) | O=C-C | 80 kcal mol-1 rad-2 | Force constant for the angle around the carbonyl carbon. |

| Torsional (Vn) | X-C-C-X | 0.15-2.0 kcal mol-1 | Energy barrier for rotation around a single bond. |

| van der Waals (ε) | O | 0.21 kcal mol-1 | Lennard-Jones well depth for oxygen. |

By running MD simulations, one can study properties such as the radial distribution functions of solvent molecules around the solute, the dynamics of intramolecular hydrogen bonding in the enol form, and the time scale of conformational changes.

Green Chemistry Principles in the Synthesis and Application of Ethyl 2 Methyl 3 Oxohept 6 Enoate

Atom Economy and Reaction Efficiency Maximization

Atom economy is a central tenet of green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts.

A plausible and common synthetic route for Ethyl 2-methyl-3-oxohept-6-enoate is the crossed Claisen condensation. youtube.comchemistrysteps.com This reaction involves the base-mediated condensation of two different esters. For the synthesis of the target compound, a likely pathway is the reaction between ethyl propionate (B1217596) and an ester of 4-pentenoic acid, such as ethyl 4-pentenoate, in the presence of a base like sodium ethoxide. youtube.comvaia.com

Ethyl Propionate + Ethyl 4-pentenoate → this compound + Ethanol (B145695)

To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl Propionate | C₅H₁₀O₂ | 102.13 |

| Ethyl 4-pentenoate | C₇H₁₂O₂ | 128.17 |

| This compound | C₁₀H₁₆O₃ | 184.23 |

| Ethanol | C₂H₆O | 46.07 |

The atom economy is calculated as:

Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100

Atom Economy (%) = (184.23 / (102.13 + 128.17)) x 100 ≈ 79.99%

This calculation reveals that, even under ideal conditions, approximately 20% of the reactant mass is lost as the byproduct, ethanol. In practice, the reaction yield, which is the actual amount of product obtained, will be lower than the theoretical atom economy due to incomplete reactions and the formation of side products.

A significant challenge in crossed Claisen condensations is the potential for self-condensation of each ester, leading to a mixture of four possible products and reducing the yield of the desired compound. chemistrysteps.comyoutube.com To maximize reaction efficiency, one strategy is to use a non-enolizable ester as one of the reactants. However, in this case, both esters have α-hydrogens and are enolizable. An alternative approach to improve selectivity is to pre-form the enolate of one ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before adding the second ester. youtube.comwikipedia.org This directed approach can significantly improve the yield of the desired crossed product.

Sustainable Solvent Selection and Replacement Strategies

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Traditional organic solvents are often volatile, flammable, and toxic.

In the context of the Claisen condensation, ethanol is a commonly used solvent, particularly when sodium ethoxide is used as the base. youtube.comwikipedia.org Ethanol is considered a greener solvent option as it is bio-based and has a more favorable environmental and health profile compared to many other organic solvents. sigmaaldrich.com Using the alcohol that corresponds to the ester's alkoxy group (ethanol for ethyl esters) is also crucial to prevent transesterification, which would lead to a mixture of products. youtube.com

More advanced green chemistry approaches aim to reduce or eliminate the need for solvents altogether. Solvent-free, or neat, reactions offer significant advantages in terms of waste reduction, simplified workup procedures, and often, faster reaction times.

Another promising strategy is the use of alternative, more sustainable solvents. These can include:

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable and have low toxicity. numberanalytics.com

Bio-based Solvents: Derived from renewable resources, these solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be effective replacements for conventional solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). sigmaaldrich.comusc.edu

The feasibility of these alternative solvents for the synthesis of this compound would require specific experimental validation.

Development of Catalytic and Reagent-Free Synthetic Approaches

Traditional Claisen condensations require a stoichiometric amount of a strong base, such as sodium ethoxide or sodium hydride, because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction. wikipedia.org This generates a significant amount of waste and complicates product purification.

A key goal in green chemistry is the development of catalytic methods that can achieve the same transformation with only a small amount of a catalyst that can be recycled and reused. Research into catalytic Claisen-type condensations is ongoing. For instance, some methods have been developed using catalytic amounts of sodium hydroxide (B78521) (NaOH) with ketene (B1206846) silyl (B83357) acetals and methyl esters. researchgate.net While not directly applicable to the proposed synthesis of this compound without modification, these studies point towards the potential for developing more efficient catalytic systems.

The use of Lewis acids as catalysts for Claisen-type reactions has also been explored, which could offer an alternative to strong base-mediated pathways.

Reagent-free approaches, often facilitated by external energy sources like microwave irradiation or mechanochemistry (ball milling), represent another frontier in green synthesis. These methods can sometimes proceed without the need for a solvent or a catalyst, leading to highly efficient and clean reactions.

Waste Minimization and Byproduct Management Strategies

Waste minimization is a cornerstone of green chemistry, aiming to prevent the formation of waste at the source rather than treating it after it has been created. In the synthesis of this compound via a crossed Claisen condensation, the primary byproduct is ethanol. nih.gov

| Reactant/Product/Byproduct | Role/Type | Management Strategy |

| Ethyl Propionate | Reactant | Optimize reaction conditions to ensure complete conversion. |

| Ethyl 4-pentenoate | Reactant | Optimize reaction conditions to ensure complete conversion. |

| Ethanol | Byproduct | Can be recovered through distillation and potentially reused as a solvent or fuel. |

| Self-condensation Products | Side Products | Minimize formation through controlled addition of reactants or use of directed methods (e.g., with LDA). chemistrysteps.com |

| Sodium Ethoxide/Hydroxide | Base/Waste | Neutralize with acid, leading to salt formation. Develop catalytic alternatives to reduce this waste stream. |

| Solvents | Waste | Select greener solvents, minimize their use, and implement recovery and recycling protocols. |

The primary strategy for minimizing waste in this synthesis is to maximize the selectivity for the desired crossed product. As mentioned, this can be achieved by carefully controlling the reaction conditions, such as the order of addition of the reactants, or by using a directed approach with a strong, non-nucleophilic base. chemistrysteps.com

The ethanol byproduct, being a relatively benign and useful chemical, can be recovered via distillation and potentially reused. In an industrial setting, this recovered ethanol could be used as a solvent in other processes or as a fuel source, contributing to a more circular economy.

The neutralization of the base results in the formation of a salt (e.g., sodium chloride if hydrochloric acid is used for neutralization), which will be part of the aqueous waste stream. The development of catalytic methods would significantly reduce this salt waste.

Energy Efficiency in Reaction Design and Scale-Up

Energy efficiency is a critical aspect of green chemistry, with implications for both environmental impact and economic viability. The energy consumption of a chemical process should be minimized.

A significant advancement in improving the energy efficiency of organic reactions is the use of microwave-assisted synthesis. nih.gov Microwave heating can dramatically reduce reaction times, often from hours to minutes, by directly and efficiently heating the reaction mixture. academie-sciences.fr This can lead to significant energy savings, particularly when compared to conventional heating methods that rely on oil baths or heating mantles. academie-sciences.fr

For the synthesis of this compound, a microwave-assisted Claisen condensation could offer a more energy-efficient route. Studies on other Claisen-type reactions have shown that microwave irradiation can lead to higher yields in shorter times, often under solvent-free conditions. nih.gov

When scaling up a reaction from the laboratory to an industrial process, energy efficiency becomes even more critical. Continuous flow reactors offer several advantages over traditional batch reactors in this regard. They allow for better heat and mass transfer, which can lead to improved reaction control, higher yields, and reduced energy consumption.

Future Research Directions and Emerging Applications of Ethyl 2 Methyl 3 Oxohept 6 Enoate

Exploration of Novel Reactivity and Unprecedented Transformations

The unique combination of a β-keto ester and a terminal double bond in Ethyl 2-methyl-3-oxohept-6-enoate opens avenues for investigating novel intramolecular and intermolecular reactions. The spatial proximity of these two functional groups could be exploited to orchestrate unprecedented chemical transformations.

Future research could focus on:

Intramolecular Cyclizations: The terminal alkene can act as a nucleophile or a radical acceptor, while the β-keto ester can serve as an electrophile or a radical precursor. This duality could enable the synthesis of novel carbocyclic and heterocyclic scaffolds. For instance, acid-catalyzed intramolecular ene reactions or radical cyclizations could lead to the formation of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives.

Tandem Reactions: A single catalytic system could be designed to trigger a cascade of reactions involving both the alkene and the β-keto ester functionalities. For example, a metal catalyst could first coordinate to the alkene, facilitating a migratory insertion or a cross-coupling reaction, followed by an intramolecular aldol (B89426) or Claisen-type condensation.

Photochemical and Electrochemical Reactivity: The terminal alkene is a chromophore that can be excited under photochemical conditions, potentially leading to [2+2] cycloadditions or other light-induced transformations. Similarly, the electrochemical properties of the β-keto ester could be harnessed for novel redox-neutral cyclization or coupling reactions.

The exploration of these reaction pathways could lead to the discovery of fundamentally new chemical transformations and provide access to complex molecular architectures from a relatively simple starting material.

Development of New Synthetic Methodologies for Enhanced Efficiency and Selectivity

While general methods for the synthesis of β-keto esters are well-established, the development of highly efficient and selective routes to this compound itself, as well as its derivatives, remains a key area for future research. fiveable.meresearchgate.net

Key areas for methodological development include:

Asymmetric Synthesis: The stereocenter at the C2 position presents an opportunity for the development of enantioselective synthetic methods. This could involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to obtain enantiomerically pure forms of the compound, which are crucial for applications in medicinal chemistry and as chiral building blocks.

Catalytic C-H Activation: Modern synthetic methods focusing on C-H activation could be applied to functionalize the molecule at various positions with high atom economy. For example, transition metal-catalyzed C-H functionalization of the terminal alkene or the alkyl chain could provide a direct route to a wide range of derivatives.

Biocatalysis: The use of enzymes, such as lipases or esterases, could offer a green and highly selective alternative for the synthesis and transformation of this compound. google.comgoogle.com Enzymes could be employed for the kinetic resolution of racemic mixtures or for the selective modification of either the ester or the ketone functionality.

The development of such methodologies would not only improve the accessibility of this compound but also expand the toolbox of synthetic chemists for the preparation of a diverse array of valuable molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and reproducibility. The inherent characteristics of many reactions involving β-keto esters, such as high reaction rates and the potential for exothermic events, make them well-suited for the controlled environment of a flow reactor.

Future research in this area could involve:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of this compound would enable its on-demand production and facilitate the exploration of its reactivity under a wider range of conditions (e.g., high temperature and pressure).

Automated Reaction Screening: Automated synthesis platforms could be used to rapidly screen a large number of catalysts, solvents, and reaction conditions to identify optimal parameters for novel transformations of the title compound.

In-line Analysis and Purification: The integration of in-line analytical techniques (e.g., NMR, IR, MS) into a flow setup would allow for real-time reaction monitoring and optimization. Subsequent in-line purification modules would enable the direct isolation of highly pure products.

The adoption of these modern technologies would accelerate the pace of research and development involving this compound.

Potential Applications in Materials Science (e.g., Polymer Precursors, Monomers)

The bifunctional nature of this compound makes it an attractive candidate as a monomer or precursor for the synthesis of novel polymers and materials. Both the terminal alkene and the β-keto ester functionality can be leveraged for polymerization or for the post-polymerization modification of materials.

Potential applications in materials science include:

Functional Polymers: The terminal alkene can undergo radical or transition metal-catalyzed polymerization to produce polymers with pendant β-keto ester groups. These functional groups can then be used to crosslink the polymer chains, chelate metal ions, or to attach other functional molecules, leading to materials with tailored properties for applications such as coatings, adhesives, and drug delivery systems.

Degradable Polymers: The ester linkage in the polymer backbone or in the side chains could be designed to be cleavable under specific conditions (e.g., hydrolysis, enzymatic degradation), leading to the development of biodegradable or biocompatible materials.

Hybrid Materials: The β-keto ester moiety can act as a ligand for metal ions, enabling the formation of metal-organic frameworks (MOFs) or other hybrid organic-inorganic materials with interesting catalytic, electronic, or porous properties.

The exploration of these possibilities could lead to the development of a new class of functional materials with a wide range of applications.

Expanding its Role as a Key Intermediate in Diverse Chemical Syntheses

Given its versatile reactivity, this compound has the potential to become a valuable and widely used intermediate in the synthesis of a variety of complex organic molecules. nih.gov Its ability to participate in a wide range of chemical transformations makes it a powerful building block for the construction of natural products, pharmaceuticals, and agrochemicals.

Future research could focus on utilizing this compound for the synthesis of:

Natural Products: Many natural products contain carbocyclic or heterocyclic cores that could potentially be accessed through intramolecular reactions of this compound.

Bioactive Molecules: The β-keto ester functionality is a common feature in many biologically active compounds. The ability to introduce this functionality along with a handle for further elaboration (the terminal alkene) makes this compound an attractive starting material for drug discovery programs.

Fine Chemicals and Fragrances: The structural motifs accessible from this intermediate could also find applications in the synthesis of fine chemicals, including fragrances and flavorings.

The systematic exploration of the synthetic utility of this compound is expected to solidify its position as a valuable and versatile tool in the arsenal (B13267) of synthetic organic chemists.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 2-methyl-3-oxohept-6-enoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via β-keto ester formation, such as Claisen condensation between ethyl acetoacetate and an appropriate alkenyl halide. Optimization involves controlling reaction temperature (e.g., 0–5°C for enolate stability), stoichiometric ratios of reagents, and catalyst selection (e.g., BF₃·Et₂O for cyclization, as demonstrated in analogous β-keto ester syntheses) . Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C), α,β-unsaturated ketone (δ ~190–200 ppm in ¹³C), and olefinic protons (δ 5.0–6.0 ppm in ¹H, with coupling constants indicating trans or cis configuration) .

- IR Spectroscopy : Strong absorption bands for ester C=O (~1740 cm⁻¹) and conjugated ketone (~1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 184 for [M]⁺) and fragmentation patterns confirm the molecular formula and structural motifs .

Q. How can researchers validate the molecular structure of this compound using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for automated space-group determination and initial phase estimation .

- Refinement : Apply SHELXL to model thermal parameters, hydrogen bonding, and disorder (e.g., ester group flexibility) . Validate geometric parameters (e.g., bond lengths, angles) using CCDC/ICSD databases .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic results be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-calculated values (e.g., Gaussian 16).

- Dynamic Effects : Consider tautomerism or conformational equilibria (e.g., keto-enol tautomerism affecting NMR shifts). Variable-temperature NMR can identify dynamic processes .

- Data Reconciliation : Use PLATON (Spek, 2009) to check for missed symmetry or twinning in crystallographic data .

Q. What strategies are effective for refining disordered or high-thermal-motion regions in the crystal structure of this compound?

- Methodological Answer :

- Disorder Modeling : In SHELXL, split occupancy refinement for overlapping atoms (e.g., ester groups). Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters .

- Twinning Analysis : Use the TWIN command in SHELXL for non-merohedral twinning. Validate with Hooft/Y R values .

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Q. How can researchers design experiments to address contradictions in synthetic yields or stereochemical outcomes for this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (e.g., solvent polarity, catalyst loading) systematically to identify yield-limiting factors .

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to isolate enantiomers. Confirm stereochemistry via CD spectroscopy or Mosher ester analysis .

- Statistical Analysis : Apply ANOVA to evaluate the significance of variable interactions on reaction outcomes .

Data Analysis and Presentation

Q. What statistical methods are recommended for analyzing crystallographic data quality in studies involving this compound?

- Methodological Answer :

- R-Factors : Monitor Rint (≤ 0.05) and wR2 (≤ 0.15) during refinement .

- CCDC Validation : Use checkCIF reports to flag outliers in bond distances/angles (> 4σ) .

- Uncertainty Propagation : Calculate standard uncertainties (SUs) for geometric parameters using SHELXL’s SUMP command .

Q. How should researchers present complex spectral or crystallographic data in publications to ensure reproducibility?

- Methodological Answer :

- Data Tables : Include raw crystallographic data (cell parameters, R values) and processed NMR/IR peaks (δ/ppm, integration) .

- Visualization : Use ORTEP-3 for thermal ellipsoid plots (30% probability level) and Mercury for packing diagrams .

- Appendix : Archive unassigned peaks or weak reflections in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.